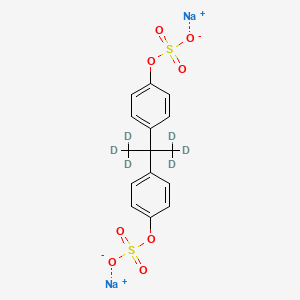

Bisphenol A Bissulfate-d6 Disodium Salt

Description

Contextualization of Bisphenol A (BPA) Metabolites in Contemporary Research

Bisphenol A is a high-production-volume chemical used in the manufacturing of polycarbonate plastics and epoxy resins, leading to widespread and continuous human exposure. nih.govepa.govdphen1.com This ubiquity has prompted extensive research into its metabolic pathways to accurately assess internal exposure and understand its biological effects. researchgate.netnih.gov Upon entering the body, BPA is rapidly metabolized, primarily in the liver and intestines. researchgate.net The main metabolic routes are Phase II conjugation reactions, which transform the parent BPA into more water-soluble forms that can be readily excreted. acs.org

The most significant metabolite is BPA glucuronide, formed by the action of UDP-glucuronosyltransferase enzymes. researchgate.net A secondary, yet crucial, pathway is sulfation, catalyzed by sulfotransferase enzymes, which produces BPA sulfate (B86663). dphen1.com Beyond these primary conjugates, in vitro studies have identified a range of other metabolites formed through Phase I oxidative reactions, including hydroxylated forms of BPA and GSH adducts. dphen1.com

The study of these metabolites is paramount for several reasons:

Exposure Assessment: Since metabolites like BPA glucuronide and BPA sulfate are the predominant forms found in urine, their measurement provides a reliable and widely used biomarker for assessing human exposure to the parent BPA. researchgate.netresearchgate.net

Toxicological Relevance: Distinguishing between the biologically active parent compound (aglycone BPA) and its generally inactive conjugated metabolites is critical for accurately assessing toxicological potential. nih.govdphen1.com There is ongoing scientific discussion about the potential for conjugated metabolites to revert to the active BPA form in certain tissues, which underscores the importance of studying the fate of these conjugates. epa.gov

Understanding Metabolic Pathways: Comprehensive profiling of all possible metabolites helps to fully understand the biotransformation of BPA, including pathways that could potentially introduce additional toxicity. dphen1.com

The major metabolites of Bisphenol A are detailed in the table below.

| Metabolite Name | Metabolic Pathway | Significance in Research |

| BPA Glucuronide | Glucuronidation (Phase II) | Primary metabolite in humans; key biomarker for exposure assessment. researchgate.net |

| BPA Sulfate | Sulfation (Phase II) | Secondary metabolite; important for understanding fetal exposure and potential deconjugation. dphen1.com |

| Hydroxylated BPA (e.g., BPA catechol) | Oxidation (Phase I) | Minor metabolites; studied to understand potential bioactivation pathways. dphen1.com |

| GSH Adducts | Glutathione (B108866) Conjugation | Products of reactive intermediates; indicate oxidative metabolism pathways. dphen1.com |

Significance of Sulfated Metabolites as Research Targets in Metabolic and Analytical Studies

Sulfation is a major Phase II metabolic pathway responsible for the biotransformation of a vast array of compounds, including drugs, xenobiotics like BPA, and endogenous molecules such as steroids. acs.orgnih.gov This process, catalyzed by sulfotransferase (SULT) enzymes, involves the conjugation of a sulfate group to the target molecule, which generally increases its water solubility and facilitates its excretion from the body. acs.org The study of sulfated metabolites has become a significant focus in metabolic and analytical science for several key reasons.

Firstly, sulfated metabolites are increasingly recognized as important biomarkers . In many cases, the sulfated conjugate is more abundant or persists longer in circulation than the parent compound, making it a more reliable indicator of exposure or a specific metabolic event. cambridge.orgfrontiersin.org For example, intact sulfated steroid metabolites can serve as long-term biomarkers in anti-doping analysis. frontiersin.orgnih.gov

Secondly, while sulfation is typically a detoxification pathway, it can also lead to bioactivation , where the resulting sulfate conjugate is a reactive molecule capable of causing toxicity. dphen1.com This dual role makes the characterization of sulfation pathways essential in toxicology and drug development.

Finally, the analytical measurement of sulfated metabolites presents unique challenges. Their high polarity and potential for instability can complicate extraction and chromatographic separation. nih.gov Direct analysis of the intact sulfate conjugate using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred over indirect methods that involve enzymatic or chemical cleavage, as it provides more specific information about the conjugation site. nih.gov However, these direct methods require specific analytical workflows and often the synthesis of authentic standards for accurate quantification. cambridge.org

The key characteristics of sulfated metabolites in research are summarized below.

| Characteristic | Description | Research Implication |

| Formation | Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. acs.org | A primary pathway for the metabolism of phenolic compounds like BPA. |

| Physicochemical Properties | Increased polarity and water solubility compared to the parent compound. | Facilitates excretion but presents analytical challenges in extraction and chromatography. nih.gov |

| Biological Role | Typically a detoxification pathway, but can sometimes lead to bioactivation of the substrate. dphen1.com | Important for toxicological assessment and understanding disease processes. |

| Biomarker Potential | Often have a longer half-life and higher concentration than the parent compound. cambridge.orgfrontiersin.org | Can serve as robust, long-term biomarkers of exposure or metabolic activity. nih.gov |

| Analytical Challenges | Requires specialized methods (e.g., LC-MS/MS) for direct and accurate quantification. nih.govresearchgate.net | Drives the need for synthetic standards and advanced analytical workflows. cambridge.org |

Rationale for Investigating Bisphenol A Bissulfate-d6 Disodium (B8443419) Salt as a Model Compound in Metabolic and Analytical Research

The accurate quantification of BPA and its metabolites in biological samples like blood and urine is analytically challenging. One of the most significant problems is the potential for false-positive results due to background contamination, as BPA is ubiquitous in laboratory equipment and reagents. nih.govmdpi.com To overcome this and other analytical hurdles, stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. clearsynth.com

Bisphenol A Bissulfate-d6 Disodium Salt is the deuterium-labeled analogue of Bisphenol A Bissulfate. The "d6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. pharmaffiliates.com This isotopic labeling is the key to its utility in research.

The rationale for its use as a model compound is multifaceted:

Internal Standardization: In quantitative analysis using LC-MS/MS, an internal standard is a compound added in a known amount to every sample. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. clearsynth.com An ideal internal standard behaves almost identically to the analyte of interest during extraction, chromatography, and ionization. clearsynth.com Because deuterium-labeled standards have nearly the same chemical and physical properties as their non-labeled counterparts, they co-elute chromatographically and experience similar matrix effects. clearsynth.com However, they are easily distinguished by their higher mass in the mass spectrometer, allowing for precise and accurate quantification of the target analyte (in this case, Bisphenol A Bissulfate).

Circumventing Contamination: By using a deuterated standard like Bisphenol A Bissulfate-d6, analysts can differentiate the analyte of interest from any contaminating, non-labeled Bisphenol A Bissulfate that may be present in the sample or introduced during analysis. nih.gov

Metabolic and Pharmacokinetic Studies: Deuterated versions of a compound can be administered in vivo to trace the metabolic fate and disposition of the compound without interference from background environmental exposure. nih.govsci-hub.se Using d6-BPA, for instance, allows researchers to precisely measure the formation of its metabolites, including the d6-sulfate conjugate, and determine pharmacokinetic parameters. nih.gov

Therefore, Bisphenol A Bissulfate-d6 Disodium Salt serves as an indispensable tool, primarily as an internal standard, for researchers developing and validating robust analytical methods to measure BPA sulfated metabolites in complex biological matrices. dphen1.com Its use ensures the high degree of accuracy and precision required for human biomonitoring and toxicological studies.

The properties of Bisphenol A Bissulfate-d6 Disodium Salt are outlined in the table below.

| Property | Value |

| Chemical Name | Bisphenol A Bissulfate-d6 Disodium Salt pharmaffiliates.com |

| Synonyms | 4,4'-(1-Methylethylidene-d6)bisphenol Bis(Hydrogen Sulfate) Disodium Salt pharmaffiliates.com |

| CAS Number | 1315630-05-7 pharmaffiliates.com |

| Molecular Formula | C15H8D6Na2O8S2 pharmaffiliates.com |

| Molecular Weight | 438.41 g/mol pharmaffiliates.com |

| Primary Application | Labeled internal standard for mass spectrometry-based quantification. clearsynth.compharmaffiliates.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14Na2O8S2 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

disodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |

InChI |

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2/i1D3,2D3;; |

InChI Key |

OAPPROYXVPMBRW-ADBWCSELSA-L |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)OS(=O)(=O)[O-])(C2=CC=C(C=C2)OS(=O)(=O)[O-])C([2H])([2H])[2H].[Na+].[Na+] |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Methodological Approaches for the Preparation and Research Characterization of Bisphenol a Bissulfate D6 Disodium Salt

Chemical Synthesis Pathways for Deuterated Bisphenol A Sulfates

The synthesis of Bisphenol A bissulfate-d6 disodium (B8443419) salt is not a direct, single-reaction process. It typically begins with the preparation of a deuterated Bisphenol A precursor, which is then subjected to sulfation. The general pathway involves the condensation of a deuterated precursor with phenol (B47542), followed by the addition of sulfate (B86663) groups and conversion to a stable salt form.

The introduction of deuterium (B1214612) atoms into the Bisphenol A structure is the foundational step. The "-d6" designation in Bisphenol A bissulfate-d6 typically refers to the six deuterium atoms replacing the six hydrogen atoms on the two methyl groups of the propane (B168953) moiety. The most common strategy for this is to use a deuterated precursor in the initial synthesis.

The standard synthesis of BPA involves the acid-catalyzed condensation of phenol with acetone (B3395972). collectionscanada.gc.cagoogle.com To create the deuterated analog, deuterated acetone (acetone-d6) is used as a starting material. Acetone-d6, where all six hydrogen atoms are replaced by deuterium, is commercially available and serves as the source of the isotopic labels.

The primary isotopic labeling strategy is as follows:

Synthesis from Deuterated Precursors: This method involves carrying out the reaction with starting materials that already contain the deuterium atoms. In this case, the condensation reaction is performed between two equivalents of phenol and one equivalent of acetone-d6. collectionscanada.gc.ca This approach ensures that the deuterium labels are incorporated specifically into the isopropylidene bridge of the resulting Bisphenol A-d6 molecule.

Other strategies, such as direct H-D exchange on the final BPA molecule, are generally less efficient for this specific labeling pattern and can lead to a mixture of products with varying degrees of deuteration. google.com

Once the deuterated precursor is selected, the reaction conditions must be carefully controlled to maximize the yield and purity of the desired product, Bisphenol A-d6, before proceeding to the sulfation step.

Step 1: Synthesis of Bisphenol A-d6 The condensation reaction is typically catalyzed by a strong acid. nih.gov

Catalysts: Both homogeneous catalysts like hydrogen chloride (HCl) and heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15) are used. collectionscanada.gc.cagoogle.com The use of heterogeneous catalysts can simplify the purification process. collectionscanada.gc.ca

Temperature: The reaction is generally conducted at moderately elevated temperatures, often between 50°C and 70°C, to ensure a reasonable reaction rate without promoting the formation of unwanted isomers and byproducts. google.com

Reactant Ratio: An excess of phenol is commonly used to drive the reaction towards the formation of the desired p,p'-isomer of Bisphenol A and to minimize the formation of the o,p'-isomer. collectionscanada.gc.canih.gov

Optimization: Optimization involves adjusting temperature, catalyst concentration, and the molar ratio of reactants to achieve high conversion and selectivity for the p,p'-BPA-d6 isomer. collectionscanada.gc.caarxiv.org

Step 2: Sulfation of Bisphenol A-d6 Following the synthesis and purification of Bisphenol A-d6, the next step is the addition of two sulfate groups to the phenolic hydroxyl groups.

Reagents: A common method for sulfonation involves reacting the Bisphenol A-d6 with a sulfonating agent, such as fuming sulfuric acid or a sulfur trioxide-pyridine complex, in an appropriate solvent. researchgate.netnih.gov

Reaction Control: The reaction must be carefully controlled, often at low temperatures, to prevent degradation and unwanted side reactions. The stoichiometry is controlled to ensure disulfation.

Step 3: Formation of the Disodium Salt The resulting Bisphenol A bissulfate-d6 is a strong acid. To create a stable, solid, and water-soluble product for research use, it is converted to its disodium salt.

Neutralization: This is typically achieved by neutralizing the bissulfated product with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, until the pH is neutral. researchgate.net The addition of a saturated sodium chloride solution can then be used to precipitate the disodium salt from the reaction mixture. researchgate.net

Purification and Isolation Techniques for Research-Grade Compounds

Purification is a critical stage in ensuring the final product is of high chemical and isotopic purity (>98%). Due to the complexity of the reaction mixtures, which can contain unreacted starting materials, isomers, and other byproducts, a multi-step purification process is often required. collectionscanada.gc.ca

Crystallization/Recrystallization: This is a primary method for purifying the intermediate Bisphenol A-d6. The crude product can be crystallized from a suitable solvent, such as toluene (B28343) or an isopropanol/water mixture, to separate it from excess phenol and reaction byproducts. researchgate.net The final disodium salt can also be purified by recrystallization from an appropriate solvent system.

Chromatography: For achieving high-purity, research-grade material, chromatographic techniques are indispensable.

Column Chromatography: Silica gel column chromatography can be used to separate the Bisphenol A-d6 intermediate from isomers and other organic impurities.

Ion-Exchange Chromatography: This technique is particularly useful for purifying the final ionic product, Bisphenol A bissulfate-d6 disodium salt. It separates compounds based on their charge, effectively removing any non-sulfated or mono-sulfated impurities. nih.gov

The purity of the final compound is typically assessed using the analytical techniques described in the following section.

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

To confirm the identity, structure, and purity of the synthesized Bisphenol A bissulfate-d6 disodium salt, a combination of advanced analytical methods is employed.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and using techniques like Orbitrap MS, is a powerful tool for the definitive structural confirmation of the target compound. dphen1.comnih.gov

Accurate Mass Measurement: HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. dphen1.com For Bisphenol A bissulfate-d6 disodium salt (C₁₅H₈D₆Na₂O₈S₂), the expected monoisotopic mass can be calculated and compared to the experimental value with a high degree of confidence (typically within 5 ppm).

Isotopic Pattern: The presence of the six deuterium atoms and two sulfur atoms creates a distinct isotopic pattern in the mass spectrum that can be used to confirm the composition.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is crucial for confirming the structure. dphen1.com The parent ion is isolated and fragmented to produce a characteristic pattern of product ions. For Bisphenol A bissulfate-d6, key fragmentation pathways would include:

Loss of SO₃ (sulfur trioxide) from the sulfate groups.

Cleavage of the C-O bond to lose a sulfated phenol ring.

The characteristic fragmentation of the BPA backbone, including the loss of a methyl group (or a deuterated methyl group, -CD₃), which would show a mass shift compared to non-deuterated BPA. dphen1.comresearchgate.net The fragmentation pattern of the deuterated compound can be compared to that of a non-deuterated standard to confirm the location of the isotopic labels. dphen1.com

Table 1: Expected HRMS Fragmentation Data

Interactive Table

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M-2Na+H]⁻ | Varies | SO₃ | Loss of a sulfate group |

| [M-2Na+H]⁻ | Varies | C₆H₄O₄S | Loss of a sulfated phenol ring |

| [M-2Na+H]⁻ | Varies | CD₃ | Loss of a deuterated methyl group |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise location of deuterium atoms within a molecule. clearsynth.com Both ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are used.

¹H NMR Spectroscopy: This is the most direct method for confirming the deuteration pattern. In the ¹H NMR spectrum of Bisphenol A, the methyl protons appear as a characteristic singlet peak. researchgate.nethmdb.ca In the spectrum of Bisphenol A-d6, this singlet would be absent, or significantly reduced to a residual peak, confirming that the protons on the methyl groups have been successfully replaced by deuterium. The signals corresponding to the aromatic protons on the phenol rings would remain, confirming the rest of the structure is intact. researchgate.net

²H NMR (Deuterium NMR): While less common, a deuterium NMR spectrum could be acquired to directly observe the signal from the deuterium nuclei, confirming their presence and chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms attached to deuterium atoms (the -CD₃ groups) will show a characteristic splitting pattern (a multiplet) due to coupling with the deuterium nucleus (which has a spin I=1), and their signals may be slightly shifted upfield compared to the corresponding -CH₃ groups in the non-deuterated compound.

By comparing the NMR spectra of the synthesized compound with that of a non-deuterated Bisphenol A bissulfate standard, researchers can unequivocally confirm the success of the isotopic labeling strategy. researchgate.net

Table 2: Key ¹H NMR Spectral Data Comparison

Interactive Table

| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| Bisphenol A | ~1.6 | Singlet | Methyl Protons (-CH₃) |

| ~6.7-7.1 | Multiplet | Aromatic Protons | |

| Bisphenol A-d6 | Absent | - | Methyl Protons (-CD₃) |

| ~6.7-7.1 | Multiplet | Aromatic Protons |

Advanced Analytical Methodologies Utilizing Bisphenol a Bissulfate D6 Disodium Salt As a Research Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Metabolite Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of BPA and its metabolites due to its high sensitivity and selectivity. unam.mxresearchgate.net The development of robust LC-MS/MS protocols is a multi-step process involving the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.govdphen1.com

Protocols often begin with sample extraction, frequently employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate analytes from complex biological matrices such as urine, serum, and plasma. nih.govnih.govmdpi.com For conjugated metabolites like sulfates and glucuronides, an enzymatic hydrolysis step is often included to release the free BPA form, though direct analysis of the conjugates is also performed. nih.govpublisso.de Bisphenol A Bissulfate-d6 Disodium (B8443419) Salt is added at the beginning of this process to mimic the behavior of the native analyte through all preparation stages.

Chromatographic separation is typically achieved using reverse-phase columns, such as C18, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic or acetic acid to improve ionization. dphen1.commdpi.com The mass spectrometer is usually operated in the negative electrospray ionization (ESI) mode, which provides high sensitivity for phenolic compounds like BPA and its sulfated derivatives. nih.govresearchgate.net Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high specificity. nih.gov

Method validation is a critical final step, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and fit for purpose. fda.govnih.gov

| Parameter | Typical LC-MS/MS Conditions for BPA Metabolite Analysis | Source(s) |

| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | nih.govdphen1.com |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Chromatography | Reverse-Phase (e.g., C18, Kinetex F5, Biphenyl (B1667301) columns) | nih.govmdpi.comdphen1.com |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient with acid modifier (e.g., 0.1% acetic acid) | dphen1.commdpi.com |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | nih.govnih.gov |

| Internal Standard | Isotopically labeled standards (e.g., Bisphenol A Bissulfate-d6 Disodium Salt, BPA-[D6], BPA-G-[13C12]) | unam.mxdphen1.com |

Biological and environmental samples contain a multitude of endogenous and exogenous components that can interfere with the analysis, causing a phenomenon known as the matrix effect. unam.mxnih.gov This effect, typically observed as ion suppression or enhancement in the mass spectrometer's ion source, can significantly impact the accuracy and precision of quantitative results. nih.govnih.gov Co-eluting substances from the matrix, such as salts, lipids, and proteins, can alter the ionization efficiency of the target analyte. nih.gov

The use of an ideal internal standard is the most effective strategy to compensate for matrix effects. unam.mx Bisphenol A Bissulfate-d6 Disodium Salt is an excellent internal standard because it is chemically identical to the analyte of interest (Bisphenol A bissulfate) but has a different mass due to the deuterium (B1214612) labels. It co-elutes with the analyte and experiences the same matrix effects and losses during sample preparation. unam.mx By calculating the ratio of the analyte's response to the internal standard's response, variations caused by matrix effects are normalized, leading to accurate quantification. fda.gov Studies have shown that while matrix effects can be significant, the use of isotopically labeled internal standards effectively minimizes their impact, making LC-MS/MS a robust tool for analyzing complex samples. unam.mxnih.gov

The quantification of sulfated BPA derivatives is crucial as sulfation is a primary metabolic pathway for BPA detoxification. LC-MS/MS is the preferred technique for this analysis. dphen1.comacs.org Direct quantitative methods involve the chromatographic separation of the sulfated conjugates followed by MS/MS detection. dphen1.com These methods rely on the availability of analytical standards for each metabolite, such as Bisphenol A bissulfate.

For accurate quantification, a calibration curve is constructed by analyzing standards at various concentrations. nih.gov The use of an isotopically labeled internal standard, like Bisphenol A Bissulfate-d6 Disodium Salt, is essential. unam.mx This standard is added at a known concentration to all samples, calibrators, and quality controls before any processing steps. dphen1.com The concentration of the native sulfated BPA in a sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. fda.gov This isotope dilution mass spectrometry approach is highly accurate and is considered the benchmark for quantitative analysis of BPA metabolites. nih.gov

| Analyte/Standard | Precursor Ion (m/z) | Product Ion (m/z) | Typical Use | Source(s) |

| Bisphenol A (BPA) | 227.1 | 212.1 / 133.2 | Analyte | nih.gov |

| ¹³C₁₂-BPA | 239.1 | 224.0 | Internal Standard | fda.gov |

| BPA-Glucuronide | 403.1 | 227.1 | Analyte | researchgate.net |

| BPA-G-[¹³C₁₂] | 415.0 | 239.0 | Internal Standard | dphen1.com |

| Bisphenol A Bissulfate-d6 | Varies | Varies | Internal Standard | vulcanchem.com |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolomic Profiling in Research

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for comprehensive metabolomic profiling of BPA. dphen1.comnih.gov Unlike tandem mass spectrometry (MS/MS) which targets specific known compounds, HRMS provides high-resolution, accurate-mass data for all ions within a specified mass range, enabling untargeted analysis. dphen1.comacs.org This capability is invaluable for identifying not only expected Phase I and Phase II metabolites but also for discovering novel, previously uncharacterized biotransformation products of BPA. dphen1.comacs.org

In BPA metabolism studies, LC-HRMS can detect a wide array of metabolites, including hydroxylated species, glutathione (B108866) adducts, glucuronide conjugates, and sulfate (B86663) conjugates, in a single analytical run. dphen1.com The high mass accuracy (typically <5 ppm error) allows for the confident determination of the elemental composition of unknown metabolites. nih.gov Fragmentation studies using HR-MS/MS further aid in the structural elucidation of these newly discovered compounds. dphen1.com The use of isotope-labeled BPA analogs in these studies is highly beneficial for confirming metabolite structures. dphen1.com This comprehensive profiling provides a deeper understanding of BPA's metabolic pathways and helps in assessing exposure in different biological matrices. dphen1.comacs.org

Chromatographic Separation Techniques for Resolving Isomeric Metabolites

The metabolism of BPA can produce various isomeric metabolites, which have the same mass but different chemical structures and potentially different biological activities. acs.org Distinguishing and quantifying these isomers is an analytical challenge that requires high-efficiency chromatographic separation prior to mass spectrometric detection. acs.orgresearchgate.net

Advanced liquid chromatography columns are employed to achieve the necessary resolution. For instance, columns with different stationary phase chemistries, such as biphenyl or pentafluorophenyl (F5), have proven effective in separating closely related BPA metabolites. nih.govdphen1.comacs.org The biphenyl phase, through π-π interactions, offers unique selectivity for aromatic compounds like BPA and its derivatives. dphen1.com Similarly, F5 columns provide alternative selectivity, which can be crucial for resolving isomers that are not separated on standard C18 columns. acs.org The combination of optimized gradient elution profiles with these specialized columns and subsequent high-resolution mass spectrometry is often necessary to unambiguously distinguish between isomeric metabolites and conjugates. acs.orgresearchgate.net

Quality Assurance and Quality Control (QA/QC) in Analytical Research Using Labeled Standards

Rigorous Quality Assurance and Quality Control (QA/QC) procedures are essential to ensure the validity and reliability of biomonitoring data for ubiquitous environmental chemicals like BPA. nih.gov The potential for external contamination during sample handling and analysis is a significant challenge that must be carefully managed. nih.gov

The use of isotopically labeled internal standards, such as Bisphenol A Bissulfate-d6 Disodium Salt, is a cornerstone of QA/QC in quantitative analysis. unam.mx These standards are critical for correcting inaccuracies arising from analyte loss during sample preparation and from matrix-induced signal variations. vulcanchem.com

A comprehensive QA/QC program includes several key components:

Method Blanks: These are samples containing no analyte that undergo the entire analytical process to check for contamination from reagents, glassware, and the laboratory environment. nih.govnih.gov

Matrix Blanks: Samples of the same biological matrix (e.g., urine, serum) known to be free of the analyte are analyzed to assess background levels and potential interferences. fda.gov

Quality Control Materials (QCs): Matrix-based materials with known concentrations of the analyte (typically at low and high levels) are analyzed in each batch of samples to monitor the accuracy and precision of the method. nih.govnih.gov

Replicate Analyses: Analyzing a subset of samples in duplicate or triplicate helps to assess the method's precision. nih.gov

Calibration Verification: The calibration curve is verified periodically to ensure the stability of the instrument's response. nih.gov

By implementing these QA/QC measures, laboratories can identify and mitigate sources of error, ensuring that the generated data are accurate, reliable, and suitable for assessing human and environmental exposure to BPA. nih.govcontractlaboratory.com

Biochemical Investigations of Bisphenol a Sulfation and Metabolite Fate in Research Models

Enzymatic Pathways of Bisphenol A Sulfation in In Vitro Systems

In vitro enzymatic studies have been fundamental in identifying the specific enzymes and mechanisms governing the sulfation of Bisphenol A. This metabolic process, also known as sulfonation, involves the transfer of a sulfonate group to BPA, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov

Research utilizing purified recombinant human sulfotransferases has identified several SULT isoforms capable of metabolizing BPA. nih.gov The primary enzymes implicated in this pathway belong to the SULT1 and SULT2 families, which are cytosolic enzymes crucial for the metabolism of various endogenous and exogenous compounds. nih.govmdpi.comnih.gov

Studies have shown that SULT1A1, SULT1E1, and SULT2A1 are all capable of sulfonating BPA. nih.gov Among these, SULT1A1 consistently demonstrates the highest activity and affinity for BPA. nih.gov Further investigations using human liver cytosols have reinforced the primary role of the SULT1A family. For instance, a strong linear correlation was observed between the sulfonation of BPA and p-nitrophenol (pNP), a known substrate for SULT1A1. nih.gov Additionally, the sulfation of BPA in these cytosolic preparations was significantly inhibited by quercetin, a specific inhibitor of phenol (B47542) sulfotransferases. researchgate.net While one study reported that SULT1A3 had no effect on BPA sulfonation, another found a significant correlation between SULT1A3 activity and BPA sulfonation, suggesting a potential role for this isoform as well. nih.gov

Table 1: Sulfotransferase Isoforms Involved in Bisphenol A Sulfation

| SULT Isoform | Key Findings | Reference(s) |

|---|---|---|

| SULT1A1 | Possesses the highest reaction rate and lowest Km value for BPA sulfation; considered the primary enzyme responsible. | nih.gov |

| SULT1E1 | Demonstrates activity towards BPA, but with lower efficiency compared to SULT1A1. | nih.gov |

| SULT2A1 | Capable of sulfonating BPA, but with lower efficiency than SULT1A1. | nih.gov |

| SULT1A3 | Findings are mixed; one study showed no effect, while another indicated a potential role in BPA sulfation. | nih.gov |

Kinetic analyses have provided quantitative insights into the efficiency of different SULT isoforms in metabolizing BPA. The sulfation of BPA has been shown to follow Michaelis-Menten kinetics in vitro. nih.gov

Studies comparing various human SULTs revealed that SULT1A1 has the highest catalytic efficiency (kcat/Km) for BPA sulfation, recorded at 574 min−1mM−1, and the lowest Km value of 4.7 μM, indicating a high affinity for BPA. nih.gov The efficiencies for SULT2A1 and SULT1E1 were found to be lower. nih.gov When compared to the more dominant glucuronidation pathway, BPA sulfation generally exhibits slower reaction rates, although the Km values are often similar. nih.gov This suggests that while the enzymes' affinities for BPA may be comparable, the turnover rate for sulfation is lower. nih.gov

Table 2: Kinetic Parameters of Human SULTs for Bisphenol A Sulfation

| SULT Isoform | Km (μM) | kcat/Km (min−1mM−1) | Reference(s) |

|---|---|---|---|

| SULT1A1 | 4.7 | 574 | nih.gov |

| SULT2A1 | N/A | Lower than SULT1A1 | nih.gov |

| SULT1E1 | N/A | Lower than SULT1A1 | nih.gov |

N/A: Specific value not provided in the cited source.

The enzymatic sulfation of BPA is critically dependent on the presence of a universal sulfonate donor molecule, 3′-phosphoadenosine-5′-phosphosulfate (PAPS). nih.govnih.gov SULT enzymes catalyze the transfer of the sulfonate group from PAPS to an acceptor substrate like BPA. nih.govnih.gov In vitro activity assays for BPA sulfonation consistently include PAPS in the reaction mixture, often using a radiolabeled form such as [35S]-PAPS to track the formation of the sulfated product. nih.gov The availability of PAPS can be a rate-limiting factor in the sulfation process, and its depletion could potentially inhibit the reaction. nih.gov

Beyond cofactor availability, the regulation of SULT enzyme expression can also influence BPA sulfation capacity. Epigenetic mechanisms, for example, may play a role. One study investigating human fetal liver specimens found that higher tissue concentrations of BPA were associated with increased average methylation at the promoter region of the SULT2A1 gene. nih.gov This suggests a potential feedback mechanism where BPA exposure might influence the expression of enzymes involved in its own metabolism. nih.gov

In Vitro Biotransformation Studies Using Cellular and Subcellular Models

To better understand BPA metabolism in a more biologically complex environment than purified enzyme systems, researchers employ cellular and subcellular models. These include liver fractions like microsomes and cytosol (often combined as S9 fractions) and intact cells such as hepatocytes. researchgate.netresearchgate.netpatsnap.comwuxiapptec.com These models provide a more integrated view of metabolic pathways, incorporating the interplay of various enzymes and cofactors present within the cell. patsnap.com

Hepatocytes, as the primary liver cells, contain a full complement of metabolic enzymes and are considered a robust model for studying drug and xenobiotic metabolism. patsnap.comwuxiapptec.com Studies using freshly isolated rat hepatocytes demonstrated that BPA is rapidly metabolized. nih.gov In these experiments, the primary metabolite formed was BPA-monoglucuronide. However, two minor conjugated metabolites were also detected, one of which was tentatively identified as a BPA-monosulfate. nih.gov

Subcellular fractions are also widely used. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, allow for the investigation of both Phase I and Phase II metabolic reactions. researchgate.netresearchgate.netwuxiapptec.com Assays using human liver cytosols, which contain the soluble SULT enzymes, have been used to quantify BPA sulfonation capacity directly. In cytosols from normal, non-fatty human liver tissue, the average rate of BPA sulfonation was measured at 7.99 pmol/min/mg. nih.gov This rate was significantly lower in liver tissues from individuals with conditions like steatosis or cirrhosis, indicating that liver disease can impair the sulfation pathway. nih.gov

Table 3: BPA Sulfonation Rates in Human Liver Cytosols Under Different Conditions

| Liver Condition | Average Sulfonation Rate (pmol/min/mg) | % Activity Remaining (relative to Non-fatty) | Reference(s) |

|---|---|---|---|

| Non-fatty | 7.99 | 100% | nih.gov |

| Steatosis | ~1.84 | 23% | nih.gov |

| Diabetes | ~0.64 | 8% | nih.gov |

| Diabetic Cirrhosis | ~1.28 | 16% | nih.gov |

| Alcoholic Cirrhosis | ~1.44 | 18% | nih.gov |

Values for diseased states are calculated based on the reported average rate for non-fatty livers and the percentage of remaining activity.

Studies in non-human models have confirmed the liver as the principal site of BPA metabolism. The use of rat hepatocytes directly demonstrates the liver's capacity to sulfate (B86663) BPA. nih.gov Furthermore, in vitro biotransformation studies using liver microsomal assays from Wistar-Han rats and herring gulls have been employed to study the metabolism of BPA-related compounds, revealing significant species-dependent differences in metabolic rates. nih.govbohrium.com Research comparing BPA sulfonation in mouse and human liver tissues also highlights inter-species variations in metabolic capacity. nih.gov These animal models are crucial for understanding the fundamental biochemical pathways of BPA metabolism, even though direct extrapolation of metabolic rates to humans requires caution. nih.govresearchgate.net

Metabolic Fate and Disposition Research in In Vivo Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents and Other Non-Human Species

The metabolic processing of Bisphenol A in animal models is a complex process that is highly dependent on the route of administration. oup.com In rats, the systemic bioavailability of BPA is lowest following oral administration due to extensive first-pass metabolism, which occurs in both the intestine and the liver. oup.com This initial metabolism primarily involves phase II conjugation reactions, namely glucuronidation and sulfation, which convert BPA into more water-soluble forms that are more easily excreted. nih.govdiva-portal.org

Following absorption, BPA and its metabolites are distributed throughout the body. Studies in Sprague-Dawley rats have shown that after intravenous administration, the unconjugated, receptor-active form of BPA (aglycone BPA) is detected in various tissues. osti.govcapes.gov.br The metabolism in rats is route-dependent, with oral administration leading to the highest fraction of plasma glucuronide, while subcutaneous administration results in the smallest fraction. oup.com Unidentified metabolites have also been observed in the plasma of animals dosed intraperitoneally or subcutaneously, with one metabolite tentatively identified as the monosulfate conjugate of BPA. oup.com

The primary metabolites identified across multiple species are BPA-glucuronide (BPA-G) and, to a lesser extent, BPA-sulfate (BPA-S). nih.govnih.gov In both humans and rodents, BPA-glucuronide is the major metabolite found in blood and urine, while sulfated conjugates are considered minor metabolites. nih.gov The main urinary metabolite is the monoglucuronide conjugate, whereas unchanged BPA is primarily excreted in the feces. oup.com This suggests that conjugated BPA can be deconjugated by gut microflora and undergo enterohepatic recirculation, a phenomenon reported in rodents. nih.gov

Tissue-Specific Accumulation and Elimination Dynamics in Animal Models

Research in animal models has demonstrated that Bisphenol A and its metabolites distribute to a wide array of tissues, although their accumulation and elimination rates can vary significantly. In adult female Sprague-Dawley rats, tissue-to-serum concentration ratios for aglycone BPA ranged from 0.7 in the liver to 5.0 in adipose tissue, indicating differences in tissue perfusion, composition, and metabolic capacity. osti.govcapes.gov.br

Studies involving repeated dietary exposure in rams, a large animal model, showed detectable levels of both aglycone and total BPA in muscle tissue, liver, kidney, and fat tissue. nih.gov Similarly, research in mice has indicated that continuous exposure through diet, which better mimics human exposure patterns, can lead to a greater accumulation of the active form of BPA in the blood compared to single-dose administrations. sciencedaily.com

Placental transfer and fetal exposure have also been a key area of investigation. In pregnant rats, aglycone BPA was found to cross the placenta and enter fetal circulation. osti.govcapes.gov.br Concentrations of aglycone BPA in the fetal brain of near-term fetuses were observed to be higher than in the fetal liver or serum. osti.govcapes.gov.br However, the capacity for Phase II metabolism increases with fetal age, which helps to reduce fetal exposure, particularly after maternal oral administration. osti.govcapes.gov.br The elimination of BPA from tissues is tied to its metabolic conversion to conjugates and subsequent excretion.

| Tissue | Tissue/Serum Concentration Ratio |

|---|---|

| Liver | 0.7 |

| Adipose | 5.0 |

| Brain (Fetal GD 20) | Higher than liver or serum |

Comparative Metabolic Pathways Across Diverse Non-Human Biological Systems

However, the specific sulfotransferase (SULT) enzymes involved and their efficiency can differ. In mouse liver, two sulfated products are formed: a monosulfate of BPA and a bis-sulfate of BPA. nih.gov The primary enzyme responsible for BPA sulfonation in mouse livers has been identified as Sult1a1. nih.gov In contrast, studies on bovine ovarian cells have also demonstrated the capability to biotransform BPA into its sulfo-conjugates, with sulfation being the predominant metabolic route in that specific tissue. nih.gov This highlights that metabolic pathways can be tissue-specific as well as species-specific.

Furthermore, conditions such as obesity or liver disease can impact these metabolic pathways. In obese (ob/ob) mice, total BPA sulfonation in the liver was found to be significantly diminished compared to their lean counterparts, accompanied by a substantial decrease in Sult1a1 protein expression. nih.gov These findings in animal models suggest that the metabolic state of an organism can significantly alter the detoxification and elimination of BPA. nih.gov

Environmental Research Perspectives on Bisphenol a Bissulfate and Its Analytical Significance

Occurrence and Fate of Bisphenol A Sulfated Metabolites in Environmental Compartments

Bisphenol A, upon entering the bodies of organisms, undergoes metabolic transformation to facilitate its excretion. One of the primary pathways is sulfation, a Phase II metabolic reaction that increases the water solubility of BPA. This process results in the formation of BPA monosulfate and BPA bissulfate. These conjugated metabolites are then excreted, primarily in urine, and enter the environment through wastewater treatment plant effluents.

Analytical Detection Strategies in Water, Soil, and Sediment Matrices

The detection and quantification of BPA and its sulfated metabolites in complex environmental matrices present a significant analytical challenge due to their typically low concentrations and the presence of interfering substances. nih.govresearchgate.net Modern analytical chemistry provides highly sensitive and selective methods to address this.

Sample Preparation: A crucial first step in the analysis is the extraction of the target analytes from the sample matrix and their concentration to levels suitable for detection. Solid-phase extraction (SPE) is a widely used technique for cleaning up and pre-concentrating BPA and its metabolites from water samples. pocketdentistry.com For solid matrices like soil and sediment, more rigorous extraction methods such as ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) are often employed, followed by a clean-up step, frequently involving SPE. researchgate.netdphen1.com

Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of BPA and its polar metabolites, including sulfates. nih.govresearchgate.netgwu.edu This method offers excellent sensitivity and selectivity, allowing for the direct measurement of the conjugated forms without the need for a hydrolysis step to convert them back to the parent BPA. Gas chromatography-mass spectrometry (GC-MS) is also used, but it typically requires a derivatization step to make the polar analytes volatile enough for analysis. researchgate.net

To ensure accuracy and precision, stable isotope-labeled internal standards, such as Bisphenol A-d16 (BPA-d16), are commonly added to samples before extraction. hibiscuspublisher.comnih.gov These standards are chemically identical to the target analytes but have a different mass, allowing them to be distinguished by the mass spectrometer. They are used to correct for any loss of analyte during sample preparation and for variations in instrument response, a technique known as isotope dilution mass spectrometry.

| Matrix | Extraction Technique | Analytical Instrument | Common Internal Standard | Reference |

|---|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | LC-MS/MS | BPA-d16 | pocketdentistry.comgwu.edu |

| Soil | Ultrasound-Assisted Extraction (UAE) | LC-MS/MS | BPA-d16 | dphen1.com |

| Sediment | Accelerated Solvent Extraction (ASE) | LC-MS/MS | BPA-d16 | researchgate.net |

Environmental Transformation and Degradation Pathways of Sulfated BPA

The environmental fate of sulfated BPA metabolites is determined by their susceptibility to various transformation and degradation processes. While extensive research has focused on the degradation of the parent BPA molecule, specific pathways for its sulfated conjugates are less well-defined but can be inferred from existing knowledge.

Biodegradation: Microbial activity is a primary driver of BPA degradation in the environment. nih.govresearchgate.net Numerous bacterial and fungal species have been identified that can break down BPA, often using it as a carbon source. researchgate.net It is plausible that these or other microorganisms could also metabolize sulfated BPA. This could occur either through the cleavage of the sulfate (B86663) group (desulfation), reverting the compound to BPA which is then degraded, or through direct degradation of the conjugated molecule.

Photodegradation: BPA in surface waters can be degraded by sunlight through photolysis. acs.org Advanced oxidation processes, which involve highly reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄⁻•), can significantly accelerate this degradation. nih.govnih.govmdpi.commdpi.com These reactive species are capable of breaking down the aromatic structure of BPA. nih.gov Sulfated BPA molecules, possessing the same core structure, are also likely susceptible to degradation by these powerful oxidants, although their degradation kinetics might differ from that of the parent compound.

| Degradation Process | Description | Relevance to Sulfated BPA | Reference |

|---|---|---|---|

| Biodegradation | Breakdown by microorganisms (bacteria, fungi). | Likely pathway, either via desulfation to BPA or direct degradation of the conjugate. | nih.govresearchgate.net |

| Photodegradation | Breakdown by sunlight, often enhanced by reactive oxygen species (e.g., •OH, SO₄⁻•). | Expected to be a significant pathway in sunlit surface waters. | nih.govnih.gov |

| Hydrolysis | Chemical breakdown in the presence of water, potentially cleaving the sulfate group. | Possible abiotic transformation pathway, reverting the metabolite to parent BPA. | nih.gov |

Biomarker Applications of Bisphenol A Bissulfate-d6 in Environmental Monitoring Research

Isotopically labeled compounds are invaluable tools in environmental science. Bisphenol A Bissulfate-d6 Disodium (B8443419) Salt, as a deuterated (a stable isotope of hydrogen) version of the BPA metabolite, serves as an excellent tracer for environmental monitoring and research. Its key application is as an internal standard in isotope dilution analysis to ensure highly accurate quantification of the native (unlabeled) BPA bissulfate in environmental samples. Beyond this, it has significant potential as a tracer in controlled studies to investigate the fate and transport of BPA metabolites in the environment.

Tracing Source Contamination in Aquatic Ecosystems

Identifying the sources and pathways of contamination is critical for effective environmental management. Stable isotope tracers can be used to track pollutants from their source to their ultimate fate in the ecosystem. nih.gov In a controlled experimental setting, such as a mesocosm or a defined watershed, Bisphenol A Bissulfate-d6 could be introduced to simulate a contamination event, for instance, from a simulated wastewater effluent.

By collecting and analyzing water and sediment samples over time and distance from the introduction point, researchers can determine the transport, dispersion, and partitioning behavior of the sulfated metabolite. alfa-chemistry.com The use of the labeled compound allows its signal to be clearly distinguished from any pre-existing background levels of BPA or its metabolites, providing unambiguous data on its movement and distribution in the aquatic environment.

Assessing Exposure in Non-Human Biota (e.g., fish, invertebrates)

Understanding the extent to which environmental contaminants are taken up by organisms is a cornerstone of ecotoxicology. Isotope-labeled compounds are powerful tools for studying the bioaccumulation and metabolism of pollutants in wildlife. mdpi.com

In laboratory or controlled field studies, aquatic organisms like fish or invertebrates can be exposed to water or sediment containing a known concentration of Bisphenol A Bissulfate-d6. By analyzing the tissues of these organisms over time, scientists can quantify the uptake rate, distribution within different organs, and the depuration (excretion) rate of the compound. washington.edu This provides crucial data for assessing the bioavailability of BPA metabolites and for developing bioconcentration factors (BCF) and bioaccumulation factors (BAF), which are essential for environmental risk assessment. The use of the deuterated form ensures that the measurements accurately reflect the uptake of the compound from the experimental exposure, avoiding confusion with any prior exposure to unlabeled BPA.

Methodologies for Isotope-Labeled Tracer Studies in Environmental Fate Research

Isotope-labeled tracer studies provide a dynamic view of the behavior of chemicals in the environment, moving beyond simple concentration measurements to elucidate transformation and transport processes. nih.govnih.gov The methodology for such a study using a compound like Bisphenol A Bissulfate-d6 involves several key steps.

Experimental Design: The first step is to define the research question and design an appropriate experimental system. This could range from a simple batch experiment in a flask to study degradation kinetics to a complex, flow-through mesocosm that simulates a stream ecosystem. The design must include control groups (without the tracer) and carefully planned sampling points in time and space.

Introduction of the Tracer: A precisely known amount of the isotope-labeled compound (e.g., Bisphenol A Bissulfate-d6) is introduced into the system. The concentration used should be environmentally relevant yet high enough for reliable detection.

Sample Collection: Samples are collected from the different environmental compartments of interest (water, sediment, biota) according to a predetermined schedule. Proper sample collection and storage procedures are critical to prevent contamination and degradation of the analytes before analysis. mdpi.com

Sample Preparation and Analysis: The collected samples are processed using the analytical methods described in section 5.1.1, typically involving extraction, cleanup, and analysis by LC-MS/MS. The mass spectrometer is set to monitor the specific mass-to-charge ratios for both the labeled tracer (Bisphenol A Bissulfate-d6) and any potential transformation products.

Data Interpretation: The concentration data of the labeled compound and its metabolites are used to calculate rates of degradation, transport velocities, and partitioning coefficients between different environmental compartments. This information allows for the development and validation of mathematical models that can predict the environmental fate of the pollutant under various conditions. researchgate.net

By using stable isotope tracers like Bisphenol A Bissulfate-d6, researchers can gain a much clearer and more accurate understanding of the environmental journey of BPA metabolites, from their release into the environment to their ultimate fate and potential for biological exposure. nih.gov

Theoretical Underpinnings and Future Directions in Bisphenol a Sulfation Research

Mechanistic Insights into Xenobiotic Sulfation Processes

Sulfation represents a crucial Phase II biotransformation pathway for a vast array of xenobiotics, including drugs, and endogenous compounds. nih.govuef.fi This process is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.govnih.gov The primary role of sulfation is detoxification; by adding a sulfonate group, the process typically increases the water solubility of a compound, reduces its biological activity, and facilitates its excretion, primarily in the urine. uef.fi The sulfonation reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. uef.fi

While often a detoxification mechanism, sulfation can also lead to the bioactivation of certain xenobiotics. nih.gov For some compounds, the resulting sulfate (B86663) conjugate is chemically reactive. nih.gov The sulfate group is electron-withdrawing and can be cleaved heterolytically, leading to the formation of a highly electrophilic cation that can covalently bind to cellular macromolecules like DNA, potentially initiating toxic or carcinogenic events. nih.gov

The human cytosolic SULTs are diverse, with at least eleven distinct forms identified, each exhibiting different tissue distribution and substrate specificities. nih.gov Genetic polymorphisms in SULT genes, such as those for SULT1A1 and SULT1A2, can lead to significant inter-individual differences in the capacity to metabolize xenobiotics, influencing individual susceptibility to adverse effects. nih.gov Furthermore, the sulfation pathway can be cyclic in nature; reactive sulfate esters that react with water can regenerate the original hydroxylated compound, making it available for another cycle of activation. nih.gov This cyclic process can also occur after other reactive species, like epoxides, are hydrolyzed. nih.gov

Advances in Computational Modeling for Predicting Metabolite Formation and Fate

The prediction of how a xenobiotic will be metabolized is a critical component of drug discovery and toxicology, aiming to reduce the late-stage failure of drug candidates due to unexpected metabolic profiles. nih.govnih.gov In silico or computational modeling has become an effective approach to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. nih.govresearchgate.net These models help in analyzing the links between chemical structures and their metabolic fate, enhancing the reliability of safety assessments. researchgate.net

Recent advances in computational modeling have moved beyond simple predictions to provide more complex and nuanced outputs. nih.govresearchgate.net These tools can now better predict the specific sites of metabolism (SOMs) on a molecule and the likely chemical structures of the resulting metabolites. researchgate.netacs.org A variety of computational techniques are employed, each with its own strengths and limitations:

| Computational Approach | Description | Application in Metabolism Prediction |

| Rule-Based Systems | Utilizes a predefined set of biotransformation rules derived from known metabolic reactions. | Predicts potential metabolites by applying established transformation logic to a parent compound. researchgate.net |

| Machine Learning | Employs algorithms trained on large datasets of known metabolic transformations to identify patterns and make predictions. | Can predict whether a compound will be a substrate or inhibitor of a specific enzyme (e.g., Cytochrome P450s) and identify likely SOMs. researchgate.net |

| Quantum Chemical Methods | Calculates electronic properties of a molecule to predict its reactivity at different sites. | Helps in identifying the most chemically labile sites on a molecule, which are often the primary targets for metabolic enzymes. researchgate.net |

| Molecular Docking | Simulates the interaction between a small molecule (ligand) and the active site of a metabolizing enzyme. | Provides insights into the binding affinity and orientation of a xenobiotic within an enzyme, helping to predict its potential for metabolism. researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the dynamic interactions between a compound and an enzyme. | Offers a more detailed view of the flexibility of the enzyme's active site and the stability of the ligand-protein complex. acs.org |

These computational tools are increasingly integrated to improve the accuracy of predictions, helping researchers to prioritize molecules that are less likely to have problematic metabolic profiles later in the drug development process. researchgate.net

Emerging Research Questions in the Field of Bisphenol A Metabolomics

Bisphenol A (BPA) is a well-known endocrine-disrupting chemical, and understanding its metabolic fate is crucial for assessing its potential health impacts. nih.govresearchgate.net While it is established that BPA is extensively metabolized, primarily into glucuronide and sulfate conjugates, recent research has revealed that its metabolic pathways are far more complex than previously understood. researchgate.netnih.gov This complexity has given rise to several emerging research questions.

One key area of inquiry is the comprehensive identification and characterization of the full spectrum of BPA metabolites. nih.gov Studies in animal models have identified not only the primary glucuronide conjugate but also double conjugates and conjugated methoxylated compounds, indicating the formation of potentially reactive intermediates. nih.gov An untargeted metabolome-wide association study (MWAS) in pregnant women found that urinary BPA levels were associated with perturbations in biological pathways related to inflammation, oxidative stress, and endocrine disruption. nih.gov This raises the question of which specific metabolites are responsible for these effects and whether they possess biological or hormonal activity themselves. nih.govnih.gov

Another significant research question revolves around the metabolic consequences of low-dose BPA exposure. nih.govoup.com Most toxicological studies have used high doses, but humans are typically exposed to low levels. nih.gov Low-dose studies are needed to understand how the body processes BPA under environmentally relevant conditions and to identify subtle metabolic shifts that could be precursors to adverse health outcomes. nih.govoup.com For example, metabolomic analyses in rats have shown that even low doses of BPA can alter urinary metabolite profiles, affecting pathways such as fatty acid elongation and sphingolipid metabolism. oup.comresearchgate.net Further investigation is required to validate these findings and elucidate the underlying molecular mechanisms. oup.comresearchgate.net

Methodological Innovations for Comprehensive Metabolite Analysis in Complex Research Matrices

The field of metabolomics, which aims to comprehensively analyze the small molecules in a biological system, is continually driven by technological advancements. ox.ac.ukeurekalert.org A significant challenge has been the analysis of highly polar and ionic metabolites, which are central to many primary metabolic pathways but are often difficult to retain and separate using traditional chromatographic methods. ox.ac.ukeurekalert.org

A recent breakthrough in this area is the coupling of anion-exchange chromatography (AEC) with mass spectrometry (MS). ox.ac.ukeurekalert.org Historically, it has been difficult to directly link ion-exchange chromatography to MS. eurekalert.org A new method utilizes electrolytic ion-suppression, which allows a high-performance AEC system to be directly connected to a mass spectrometer. ox.ac.ukeurekalert.org This innovation significantly improves molecular specificity and selectivity, providing a powerful new tool for analyzing previously hard-to-measure polar and ionic metabolites. ox.ac.ukyoutube.com This AEC-MS platform is highly suitable for large-scale metabolomics applications involving complex biological matrices like cells, tissues, and biofluids. ox.ac.ukeurekalert.org

Beyond AEC-MS, the broader field of mass spectrometry-based targeted metabolomics has seen continuous innovation. High-resolution mass spectrometry (HRMS) platforms, such as quadrupole time-of-flight (QTOF), provide high sensitivity and enable the detection of metabolites at nanomolar or even picomolar concentrations. nih.gov The integration of ion mobility (IM) with liquid chromatography-mass spectrometry (LC-MS) adds another dimension of separation, which can help in distinguishing between structurally similar metabolites and reducing matrix effects. nih.gov

These advanced analytical platforms are supported by the development of sophisticated software and data processing workflows. nih.gov Tools for data filtering, normalization, statistical analysis, and bioinformatics integration are essential for extracting meaningful biological insights from the large and complex datasets generated in metabolomics studies. nih.gov

| Methodological Innovation | Key Feature | Impact on Metabolite Analysis |

| Anion-Exchange Chromatography-Mass Spectrometry (AEC-MS) | Uses electrolytic ion-suppression to couple AEC with MS. ox.ac.ukeurekalert.org | Enables comprehensive analysis of highly polar and ionic metabolites previously difficult to measure. ox.ac.ukyoutube.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and sensitivity. nih.gov | Allows for the detection of low-abundance metabolites and more confident identification of unknown compounds. nih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) | Adds a separation step based on the size and shape of ions. nih.gov | Improves the separation of isomers and reduces interferences from the sample matrix. nih.gov |

| Advanced Data Processing Workflows | Integrated software for filtering, normalization, and statistical analysis. nih.gov | Facilitates the interpretation of complex metabolomics data to identify biomarkers and perturbed pathways. nih.gov |

Unexplored Areas and Opportunities for Future Academic Inquiry into Bisphenol A Bissulfate-d6 Disodium (B8443419) Salt

Bisphenol A Bissulfate-d6 Disodium Salt is a stable isotope-labeled version of the primary sulfated metabolite of Bisphenol A. pharmaffiliates.commedchemexpress.com The deuterium (B1214612) labeling provides a distinct mass signature that allows it to be differentiated from its naturally occurring, unlabeled counterpart by mass spectrometry. This characteristic makes it an invaluable tool for addressing many of the emerging research questions in BPA metabolomics.

A significant unexplored area is the application of this labeled standard in advanced quantitative and tracer studies. While its primary current use is likely as an internal standard for analytical quantification, its potential for in vivo and in vitro metabolic fate studies has not been fully realized. Future academic inquiry could focus on using Bisphenol A Bissulfate-d6 Disodium Salt to:

Accurately Quantify Endogenous BPA Sulfate: By using the labeled compound as an internal standard, researchers can develop highly accurate and precise methods to measure the absolute concentrations of BPA bissulfate in complex biological matrices like plasma, urine, and tissue samples. This is crucial for establishing reliable exposure data in human populations and for toxicokinetic modeling.

Trace Metabolic Pathways: Administering the labeled compound to cell cultures or animal models could allow researchers to trace its fate. This could help answer questions about whether sulfated BPA can be transported into specific cells or tissues, or if it undergoes further metabolism.

Investigate Deconjugation and Enterohepatic Recirculation: A key question in BPA toxicology is the extent to which sulfated metabolites are deconjugated by gut bacteria. acs.org Studies could be designed where the labeled Bisphenol A Bissulfate is introduced into the gastrointestinal tract to directly measure the rate and extent of its hydrolysis back to parent BPA. This would provide critical data for understanding the role of the gut microbiome in modulating systemic BPA exposure.

Validate Computational Models: The experimental data generated using this labeled compound can be used to validate and refine the computational models that predict the formation and fate of BPA metabolites. researchgate.net

In essence, Bisphenol A Bissulfate-d6 Disodium Salt serves as a key analytical tool that can bridge the gap between identifying metabolic pathways and quantifying their physiological relevance. Future research leveraging this compound will be essential for creating a more complete and quantitative picture of BPA's metabolic fate and its associated health risks.

Q & A

Basic Research Questions

Q. What are the key analytical methods for quantifying Bisphenol A Bissulfate-d6 Disodium Salt in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used. For example, USP guidelines recommend using bisulfate salts as reference standards in mobile phases to ensure accurate calibration . System suitability tests should include spiked recovery experiments to validate detection limits in biological or environmental samples. Ensure deuterated analogs (e.g., -d6 labeling) are accounted for in MS fragmentation patterns to avoid isotopic interference .

Q. How is Bisphenol A Bissulfate-d6 Disodium Salt synthesized, and what are critical reaction conditions?

- Methodological Answer : Synthesis involves sulfonation of Bisphenol A-d6 followed by neutralization with sodium hydroxide. Key steps include:

- Deuterium labeling : Use deuterated phenol and acetone precursors to ensure isotopic purity at the -d6 positions .

- Sulfonation : Controlled addition of chlorosulfonic acid to avoid over-sulfonation, monitored via FTIR for sulfonate group formation .

- Neutralization : Precise pH adjustment (pH 7–8) with sodium hydroxide to form the disodium salt, followed by lyophilization for stability .

Q. What are the stability considerations for Bisphenol A Bissulfate-d6 Disodium Salt in aqueous solutions?

- Methodological Answer : Stability is pH-dependent. In acidic conditions (pH < 5), hydrolysis of sulfonate groups may occur. Use phosphate buffers (pH 6.5–7.5) to mitigate degradation . For long-term storage, lyophilize the compound and store at -20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How does the deuterium labeling (-d6) in Bisphenol A Bissulfate-d6 affect its pharmacokinetic profiling compared to the non-deuterated form?

- Methodological Answer : Deuterium introduces isotopic mass shifts detectable via MS, enabling precise tracking in metabolic studies. However, kinetic isotope effects (KIEs) may alter reaction rates. To address this:

- Conduct parallel in vitro assays comparing -d6 and non-deuterated forms.

- Use computational modeling (e.g., DFT) to predict KIEs on enzyme binding .

- Validate with in vivo studies using radiolabeled analogs for cross-comparison .

Q. What strategies resolve contradictions in reported toxicity data for Bisphenol A derivatives, including bisulfate salts?

- Methodological Answer : Discrepancies often arise from differences in:

- Experimental design : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure durations .

- Metabolite interference : Use LC-MS/MS to distinguish parent compounds from metabolites (e.g., glucuronidated forms) .

- Endocrine disruption assays : Employ receptor-binding assays (e.g., ERα/β) alongside transcriptomic profiling to capture non-monotonic dose responses .

Q. How can Bisphenol A Bissulfate-d6 Disodium Salt be incorporated into polymer composites for controlled-release applications?

- Methodological Answer : The sulfonate groups enable ionic crosslinking in epoxy resins. Key steps include:

- Composite fabrication : React with dichlorodiphenyl sulfone and bisphenol A diglycidyl ether under alkaline conditions (pH 10–12) to form thermosetting networks .

- Release kinetics : Characterize using Franz diffusion cells; adjust crosslink density via stoichiometric ratios of bisulfate to epoxy groups .

- Deuterium tracking : Use neutron scattering to study deuterium distribution in the polymer matrix .

Q. What synergistic effects are observed when combining Bisphenol A Bissulfate-d6 with other preservatives in biomedical formulations?

- Methodological Answer : Synergy is assessed via isobologram analysis. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.